Isochlorogenic acid A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isochlorogensäure A kann durch Veresterungsreaktionen synthetisiert werden, an denen Chinasäure und Kaffeesäure beteiligt sind. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Isochlorogensäure A häufig aus Pflanzenquellen unter Verwendung von makroporösen Harzen und präparativer Chromatographie mit mittlerem und niedrigem Druck extrahiert . Der Prozess umfasst:

Extraktion: Pflanzenmaterial wird mit Lösungsmitteln wie Ethanol extrahiert.

Reinigung: Der Extrakt wird dann mit makroporösen Harzen gereinigt, um Isochlorogensäure A zu isolieren.

Chromatographie: Präparative Chromatographie mit mittlerem und niedrigem Druck wird eingesetzt, um hohe Reinheitsgrade der Verbindung zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isochlorogensäure A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Ester und Ether führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene Ester und Ether, abhängig von den verwendeten Substituenten.

4. Wissenschaftliche Forschungsanwendungen

Isochlorogensäure A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Untersucht auf sein Potenzial zur Behandlung von strahleninduzierter Thrombozytopenie durch Förderung der Differenzierung und Reifung von Megakaryozyten.

5. Wirkmechanismus

Isochlorogensäure A übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt oxidativen Stress.

Entzündungshemmende Aktivität: Es moduliert entzündliche Signalwege, indem es die Produktion von proinflammatorischen Zytokinen hemmt.

Antimikrobielle Aktivität: Es stört mikrobielle Zellwände und Membranen, was zum Zelltod führt.

Hypoglykämische Aktivität: Es hemmt Enzyme, die am Glukosestoffwechsel beteiligt sind, wodurch der Blutzuckerspiegel gesenkt wird.

Neuroprotektive Aktivität: Es schützt Neuronen vor oxidativem Schaden und Apoptose.

Kardiovaskuläre schützende Aktivität: Es verbessert die endotheliale Funktion und reduziert das Risiko von Atherosklerose.

Wissenschaftliche Forschungsanwendungen

Platelet Production Induction

Recent studies have highlighted ICA-A as a promising agent for inducing platelet production, particularly in the context of radiation-induced thrombocytopenia (RIT). A study utilized deep learning algorithms to identify ICA-A as a candidate that significantly enhances megakaryocyte differentiation and maturation, leading to increased platelet production in vitro. The hybrid neural network model achieved an accuracy of 98.3% in predicting the efficacy of ICA-A, surpassing other tested compounds . This suggests its potential as a therapeutic agent for patients undergoing radiation therapy who are at risk of severe thrombocytopenia.

Anti-Inflammatory Effects

ICA-A exhibits notable anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 while increasing anti-inflammatory cytokines like IL-10 in various experimental models . For instance, in chicken fallopian tubes, ICA-A administration resulted in a significant attenuation of inflammatory responses induced by pathogens . These findings indicate its potential utility in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Studies have indicated that ICA-A can neutralize free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) . This property is particularly beneficial in conditions characterized by oxidative damage, including neurodegenerative diseases and aging.

Antimicrobial Properties

The antimicrobial effects of ICA-A have been documented against various pathogens. Research shows that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Salmonella enteritidis, suggesting its potential application in food safety and preservation . The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, leading to cell death.

Clinical Trials and Research

Clinical studies are underway to evaluate the safety and efficacy of ICA-A in various therapeutic contexts. For example, its role in sepsis treatment is being explored through clinical trials involving extracts rich in ICA-A .

Data Table: Summary of Applications

Wirkmechanismus

Isochlorogenic acid A exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Antimicrobial Activity: It disrupts microbial cell walls and membranes, leading to cell death.

Hypoglycemic Activity: It inhibits enzymes involved in glucose metabolism, thereby reducing blood sugar levels.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis.

Cardiovascular Protective Activity: It improves endothelial function and reduces the risk of atherosclerosis.

Vergleich Mit ähnlichen Verbindungen

Isochlorogensäure A ist Teil einer Gruppe von Verbindungen, die als Dicaffeoylchinasäuren bekannt sind. Ähnliche Verbindungen umfassen:

- Isochlorogensäure B (3,4-Dicaffeoylchinasäure)

- Isochlorogensäure C (4,5-Dicaffeoylchinasäure)

Einzigartigkeit:

- Isochlorogensäure A ist einzigartig in ihrer spezifischen Anordnung von Caffeoylgruppen, die zu ihren besonderen biologischen Aktivitäten beiträgt.

- Im Vergleich zu Isochlorogensäure B und C hat Isochlorogensäure A in bestimmten biologischen Assays, wie z. B. der Förderung der Megakaryozytendifferenzierung und -reifung, eine höhere Wirksamkeit gezeigt .

Durch das Verständnis der detaillierten Eigenschaften und Anwendungen von Isochlorogensäure A können Forscher ihr Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen weiter untersuchen.

Biologische Aktivität

Isochlorogenic acid A (IcA) is a polyphenolic compound predominantly found in various plants, particularly those used in traditional medicine. Its biological activities have been the subject of extensive research, revealing significant anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

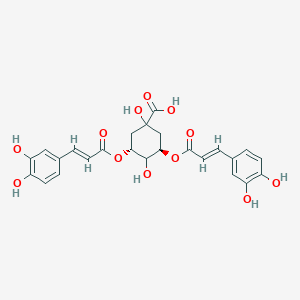

Chemical Structure and Properties

This compound is a derivative of chlorogenic acid, characterized by its unique structure that includes multiple hydroxyl groups contributing to its bioactivity. Its chemical formula is , and it exists in various forms, including glucosides and esters.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of IcA. It has been shown to modulate key inflammatory pathways:

- Cytokine Modulation : IcA significantly reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory cytokines like IL-10. This modulation helps alleviate inflammation in various models, including murine and in vitro systems .

- Pathway Inhibition : IcA inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By preventing the phosphorylation of IκB and subsequent nuclear translocation of NF-κB, IcA effectively reduces inflammation .

2. Antioxidant Properties

IcA exhibits potent antioxidant activity, which is critical for protecting cells from oxidative stress:

- Free Radical Scavenging : Studies indicate that IcA can neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components .

- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative stress .

3. Antimicrobial Activity

Research has demonstrated that IcA possesses significant antimicrobial properties:

- Bacterial Inhibition : IcA has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

- Fungal Activity : Studies also report antifungal effects against pathogens like Candida albicans, suggesting its potential use in treating fungal infections .

4. Potential Anticancer Effects

Emerging evidence suggests that IcA may have anticancer properties:

- Cell Proliferation Inhibition : IcA has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest in various cancer cell lines .

- Mechanistic Insights : It appears to exert its effects through modulation of signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Anti-inflammatory Study in Mice : A study investigated the effects of IcA on inflammation induced by lipopolysaccharides (LPS) in mice. Results showed a significant reduction in serum levels of pro-inflammatory cytokines and improved histopathological outcomes in treated animals compared to controls .

- Antioxidant Efficacy in Diabetic Rats : In a diabetic model, IcA treatment resulted in decreased oxidative stress markers and improved glucose metabolism, highlighting its potential as a therapeutic agent for managing diabetes-related complications .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that IcA inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

The following table summarizes key biological activities associated with this compound:

Eigenschaften

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.